
3-methyl-N-vinyl caprolactam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-vinyl caprolactam is a chemical compound that belongs to the class of vinyl lactams. It is a derivative of caprolactam, which is widely used in the production of synthetic polymers. The compound is characterized by the presence of a vinyl group attached to the nitrogen atom of the caprolactam ring, along with a methyl group at the third position of the ring. This unique structure imparts specific properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
3-methyl-N-vinyl caprolactam can be synthesized through a series of chemical reactions involving caprolactam as the starting material. One common method involves the vinylation of caprolactam using vinyl halides in the presence of a base. The reaction typically takes place under mild conditions, with temperatures ranging from 50°C to 100°C. The presence of a catalyst, such as a palladium complex, can enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound. Advanced techniques, such as distillation and crystallization, are employed to purify the final product and achieve the desired quality standards .
化学反应分析
Types of Reactions
3-methyl-N-vinyl caprolactam undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form poly(this compound), which exhibits unique thermal and mechanical properties.
Oxidation and Reduction: The vinyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) and potassium persulfate are commonly used in the polymerization of this compound.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are employed in oxidation and reduction reactions, respectively.
Major Products
The major products formed from the reactions of this compound include poly(this compound), caprolactam, and various oxidized or reduced derivatives .
科学研究应用
3-methyl-N-vinyl caprolactam has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3-methyl-N-vinyl caprolactam is primarily related to its ability to undergo polymerization and form hydrogels. These hydrogels exhibit temperature-sensitive behavior, allowing them to swell or shrink in response to changes in temperature. This property is utilized in drug delivery systems, where the hydrogels can release drugs in a controlled manner based on the surrounding temperature . The molecular targets and pathways involved in this mechanism include the interactions between the polymer chains and the encapsulated drugs, as well as the diffusion of the drugs through the hydrogel matrix .
相似化合物的比较
3-methyl-N-vinyl caprolactam can be compared with other similar compounds, such as:
N-vinyl caprolactam: Both compounds have similar structures, but the presence of the methyl group in this compound imparts different properties, such as increased hydrophobicity and thermal stability.
N-vinyl pyrrolidone: This compound is another vinyl lactam used in polymer synthesis.
N-vinyl formamide: Similar to this compound, this compound is used in polymer synthesis, but it has different reactivity and properties due to the presence of the formamide group.
属性
CAS 编号 |
502507-61-1 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
1-ethenyl-4-methylazepan-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-10-6-4-5-8(2)7-9(10)11/h3,8H,1,4-7H2,2H3 |
InChI 键 |
RYAFIHABDOQVHL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C(=O)C1)C=C |
相关CAS编号 |
502507-61-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






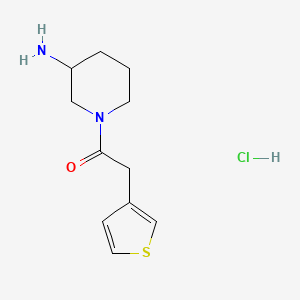
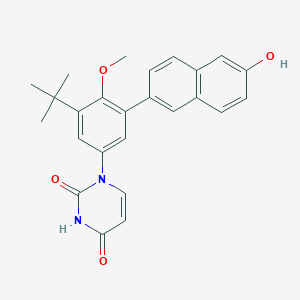




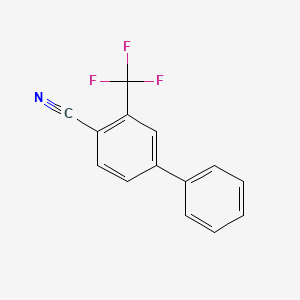
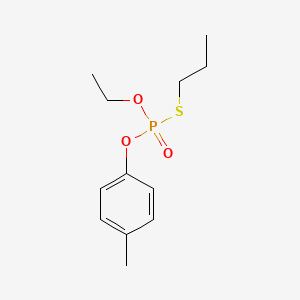
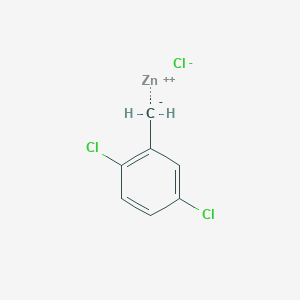
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
